molecular formula C15H12N4S3 B4752038 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

Cat. No. B4752038
M. Wt: 344.5 g/mol
InChI Key: AFPNNTBXPQTGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzothiazoles, which have been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole is not fully understood. However, it has been proposed that the compound exerts its antimicrobial activity by inhibiting the biosynthesis of bacterial and fungal cell walls. It has also been suggested that the compound inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines, leading to its anti-inflammatory activity. The anticancer activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
In addition to its antimicrobial, anti-inflammatory, and anticancer activities, 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole has been found to possess other biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that the compound may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. Furthermore, the compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole in lab experiments is its broad spectrum of biological activities. This makes it a versatile compound that can be used in a wide range of research fields. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using the compound is its potential toxicity, which may limit its use in certain applications. Furthermore, the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole. One direction is to further investigate the mechanism of action of the compound, particularly with regard to its antimicrobial, anti-inflammatory, and anticancer activities. This may lead to the development of more potent and selective analogs of the compound. Another direction is to explore the potential applications of the compound in the treatment of neurological disorders and oxidative stress-related diseases. Additionally, the compound may have potential applications in the development of new materials with unique properties, such as conducting polymers and luminescent materials. Overall, the versatility and potential of 2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole make it a promising compound for further scientific research.

Scientific Research Applications

2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole has been studied for its potential applications in various scientific research fields. It has been found to exhibit potent antimicrobial activity against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation.

properties

IUPAC Name

2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4S3/c1-19-14(12-7-4-8-20-12)17-18-15(19)21-9-13-16-10-5-2-3-6-11(10)22-13/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPNNTBXPQTGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=NC3=CC=CC=C3S2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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